molecular formula C29H23N5O3S B12018072 (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-21-7

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12018072
CAS No.: 623935-21-7
M. Wt: 521.6 g/mol
InChI Key: WBCUIBXYPTWAKF-XYGWBWBKSA-N
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Description

The compound (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a unique combination of pyrazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include various aldehydes, hydrazines, and thioureas, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: stands out due to its unique combination of pyrazole, thiazole, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

623935-21-7

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O3S/c1-18-15-20(11-14-24(18)37-3)26-21(17-33(31-26)22-7-5-4-6-8-22)16-25-28(35)34-29(38-25)30-27(32-34)19-9-12-23(36-2)13-10-19/h4-17H,1-3H3/b25-16-

InChI Key

WBCUIBXYPTWAKF-XYGWBWBKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC

Origin of Product

United States

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